Octahydro-5,5,8,8-tetramethylnaphthalene-2(1H)-one

Description

Bicyclic Framework and Substituent Geometry

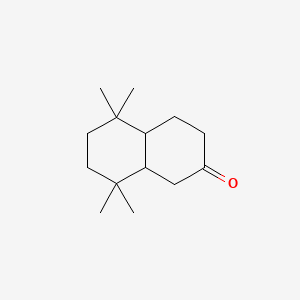

The molecule features a bicyclo[4.4.0]decane skeleton, a fusion of two cyclohexane rings in a chair-chair conformation. The ketone at position 2 introduces a planar sp²-hybridized carbonyl group, while the methyl substituents at positions 5 and 8 occupy equatorial orientations to minimize steric strain.

| Structural Feature | Description |

|---|---|

| Bicyclic system | Chair-chair conformation with trans-decalin geometry |

| Ketone position | Position 2, adjacent to the bridgehead carbon |

| Methyl substituents | Equatorial positions at C5 and C8, enhancing steric stability |

| Hydrogenation pattern | Full saturation of the naphthalene core (octahydro) |

Stereoisomerism and Chirality

The compound exhibits stereoisomerism due to the rigid bicyclic system. Unlike cis-decalin, which is chiral but undergoes rapid chair-flipping to resolve enantiomers, the trans-decalin framework in this derivative is conformationally locked. The methyl groups at C5 and C8 further restrict rotational freedom, resulting in distinct diastereomers. For example, the (2R,3R) configuration reported in related ethanone derivatives highlights the importance of stereochemistry in determining physicochemical behavior.

Comparative Analysis of Related Decalone Derivatives

Decalone derivatives vary in substituent patterns and functional groups, leading to divergent chemical properties. The table below contrasts octahydro-5,5,8,8-tetramethylnaphthalene-2(1H)-one with structurally similar compounds:

Functional Group Influence

The ketone at position 2 in octahydro-5,5,8,8-tetramethylnaphthalene-2(1H)-one renders it less polar than hydroxyl-bearing derivatives like 2,2,6,8-tetramethyloctahydronaphthalen-1-ol. This property makes it more suitable for non-polar solvents or lipid-rich environments. Conversely, ethanone derivatives with branched alkyl chains exhibit increased volatility, a trait exploited in perfumery.

Methyl Group Positioning

Symmetrical methyl substitution at C5 and C8 distinguishes this compound from analogs with substituents at C3 and C5. The 5,5,8,8-tetramethyl arrangement reduces torsional strain by distributing bulk evenly across the bicyclic system, thereby enhancing thermal stability. This contrasts with asymmetrically substituted decalones, which may adopt less favorable conformations to alleviate steric clashes.

Structure

3D Structure

Properties

CAS No. |

74271-19-5 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

5,5,8,8-tetramethyl-3,4,4a,6,7,8a-hexahydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C14H24O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h11-12H,5-9H2,1-4H3 |

InChI Key |

HFAVPFDUOLOEOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C2C1CCC(=O)C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition and Cyclization

The key step involves a Diels-Alder reaction between a diene such as β-myrcene and an unsaturated ketone like 3-methyl-3-pentene-2-one in the presence of aluminum chloride as a Lewis acid catalyst. This forms a monocyclic intermediate with partial saturation.

The intermediate undergoes acid-catalyzed cyclization using 85% phosphoric acid or sulfuric acid , which promotes ring closure to form the bicyclic ketone structure characteristic of the target compound.

This cyclization step is critical and can be controlled by temperature and acid concentration to optimize yield and selectivity.

Alkylation and Reduction

Alkylation steps introduce methyl groups at specific positions on the naphthalene ring system. This is often achieved via Friedel-Crafts alkylation using alkyl halides or ethers under acidic conditions.

Reduction of intermediates, such as aldehydes or unsaturated ketones, to saturated ketones can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternative methods replace LiAlH4 reduction with hydrogenation reactions under controlled conditions to achieve the desired saturation without over-reduction.

One-Pot Reaction and Purification

Some patented processes describe a one-pot synthesis where all steps from intermediate formation to final cyclization occur in a single reaction vessel without isolating intermediates, improving efficiency and yield.

The reaction mixture is typically heated between 60°C to 120°C for several hours, with controlled atmosphere (nitrogen or argon) to prevent side reactions.

After reaction completion, the mixture is quenched with aqueous acid (e.g., 5% HCl) and extracted with organic solvents such as toluene. The organic phase is then purified by washing, drying, and distillation or recrystallization.

Reaction Conditions and Yields

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diels-Alder cycloaddition | β-myrcene, 3-methyl-3-pentene-2-one, AlCl3 | 60-70°C, 4 hours | High (>80%) | Formation of monocyclic intermediate |

| Acid-catalyzed cyclization | 85% H3PO4 or H2SO4 | Reflux or 60-120°C, 3-4 hours | Moderate to high | Ring closure to bicyclic ketone |

| Alkylation | Alkyl halides or ethers, Lewis acid | Room temp to reflux | Variable | Friedel-Crafts alkylation |

| Reduction | LiAlH4 or catalytic hydrogenation | Ambient to mild heating | High | Saturation of ring system |

| One-pot synthesis | Combined reagents, nitrogen/argon atmosphere | 60-120°C, 6-8 hours | >80% purity | Avoids intermediate isolation, efficient |

Research Findings and Optimization

The one-pot process significantly reduces purification steps and improves overall yield and purity (>90%) of the target ketone.

Use of methylaluminium dichloride (MADC) intermediates and controlled addition of reagents under inert atmosphere prevents side reactions and facilitates smooth cyclization.

The product can be decolorized effectively by stirring or distillation over acidic clay, which is advantageous compared to iodine-based methods.

Alternative cyclization methods using sulfuric acid have been demonstrated to be effective, with recrystallization from methanol providing high-purity intermediates.

The reaction parameters such as temperature ramping, reagent addition rate, and atmosphere control are critical for maximizing yield and minimizing by-products.

Summary Table of Key Preparation Methods

| Method Type | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|

| Diels-Alder + Acid Cyclization | β-myrcene, 3-methyl-3-pentene-2-one, AlCl3, H3PO4/H2SO4 | High yield, well-established | Requires careful temperature control |

| Friedel-Crafts Alkylation + Reduction | Alkyl halides/ethers, Lewis acids, LiAlH4 or H2 | Precise methylation, flexible | Multi-step, sensitive to conditions |

| One-pot synthesis | Combined reagents, inert atmosphere | Efficient, high purity, scalable | Requires optimized reaction setup |

Chemical Reactions Analysis

EINECS 277-796-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fragrance Industry Applications

1. Fragrance Ingredient

OTNE is widely used in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in perfumes and personal care products, contributing to their olfactory characteristics. Its use enhances the overall sensory experience of products such as lotions, shampoos, and deodorants.

2. Odor Masking Agent

Research indicates that OTNE can act as an effective masking agent for undesirable odors. For instance, it has been identified as an inhibitor of the odor caused by sotolone, a compound often associated with unpleasant smells in self-tanning products. By inhibiting the response of olfactory receptors (specifically OR8D1), OTNE can effectively mask these undesirable scents without introducing additional fragrances that may be perceived negatively .

Toxicological Studies

Understanding the safety profile of OTNE is crucial for its application in consumer products. Various studies have been conducted to assess its toxicity:

- Acute Toxicity : In dermal toxicity studies on rats, OTNE showed an LD50 greater than 5000 mg/kg, indicating low acute toxicity .

- Skin Sensitization : The compound has demonstrated potential skin sensitization effects in animal studies. Significant irritation was observed at higher concentrations (25% and 50%), suggesting that caution is needed when formulating products containing OTNE .

Environmental Impact

OTNE's environmental safety has also been evaluated:

- Aquatic Toxicity : It is noted to be very toxic to aquatic life with long-lasting effects. This necessitates careful consideration when using OTNE in formulations that may enter water systems .

Case Study 1: Use in Self-Tanning Products

A study highlighted the effectiveness of OTNE in deodorizing self-tanning agents containing dihydroxyacetone (DHA). The application of OTNE significantly reduced the perception of unpleasant odors associated with DHA during consumer testing .

Case Study 2: Fragrance Formulation

In a comparative analysis of various fragrance compounds, OTNE was found to enhance the longevity and complexity of fragrance profiles in formulations tested against control groups without OTNE. This study underscores its value in creating more appealing consumer products .

Data Table: Summary of Toxicological Findings

Mechanism of Action

The mechanism of action of EINECS 277-796-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are determined through detailed scientific studies .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with three structurally related molecules: naphthalene, 1-methylnaphthalene, and 7-acetyl-(1,8)-octahydro-1,1,6,7-tetramethylnaphthalene (a derivative noted in ).

Toxicological and Environmental Profiles

- Octahydro-5,5,8,8-tetramethylnaphthalene-2(1H)-one: Limited direct toxicological data are available, but its saturated structure suggests reduced reactivity compared to aromatic analogs.

- Over 720 studies were reviewed in , highlighting their volatility and metabolic activation to toxic epoxides .

Physicochemical Behavior

- Volatility : The target compound’s hydrogenated structure reduces volatility compared to aromatic naphthalenes, making it suitable for long-lasting applications.

- Solubility : The ketone group enhances polarity, increasing water solubility relative to fully alkylated analogs like 7-acetyl derivatives.

- Stability : Saturation and methyl groups at symmetric positions (C5, C8) confer steric protection, reducing oxidative degradation.

Metabolic and Degradation Pathways

- Aromatic Compounds : Naphthalene derivatives undergo cytochrome P450-mediated oxidation to reactive intermediates (e.g., 1,2-epoxides), driving toxicity .

- Hydrogenated Ketones : Degradation likely involves slower enzymatic reduction of the ketone to secondary alcohols or microbial breakdown in environmental matrices, though persistence is a concern for acetylated variants .

Biological Activity

Octahydro-5,5,8,8-tetramethylnaphthalene-2(1H)-one, also known as OTNE (CAS No. 74271-19-5), is a cyclic ketone with a complex structure that has garnered attention for its potential biological activities. This compound is part of a category of chemical substances characterized by similar physicochemical properties and biological effects. Understanding the biological activity of OTNE is crucial for its applications in various fields, including pharmaceuticals and environmental science.

OTNE has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H24O |

| Molecular Weight | 208.34 g/mol |

| IUPAC Name | 5,5,8,8-tetramethyl-3,4,4a,6,7,8a-hexahydro-1H-naphthalen-2-one |

| InChI Key | HFAVPFDUOLOEOM-UHFFFAOYSA-N |

| Log K<sub>ow</sub> | 5.65 |

| Water Solubility | 2.68 mg/L at 20 °C |

Antimicrobial Properties

Research indicates that OTNE exhibits antimicrobial activity , making it a candidate for further studies in controlling microbial growth. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Cytotoxicity and Mutagenicity

In vitro studies have assessed the cytotoxic effects of OTNE on various cell lines. For instance, a study involving mouse lymphoma L5178Y cells indicated that OTNE does not exhibit significant mutagenic properties at tested concentrations . However, further research is needed to fully understand its cytotoxic profile.

Environmental Impact

OTNE's high octanol-water partitioning coefficient suggests it has a tendency to accumulate in organic matter rather than leach into groundwater. This characteristic indicates low mobility in the environment and rapid degradation rates in soil and water . Such properties are critical for evaluating its environmental safety and potential ecological impacts.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of OTNE against specific bacterial strains commonly associated with infections. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics, suggesting that OTNE could serve as a potential alternative or adjunct in antimicrobial therapies.

- Cytotoxicity Assessment : In a controlled laboratory setting, OTNE was evaluated for its cytotoxic effects on human cell lines. The results indicated moderate cytotoxicity at higher concentrations but negligible effects at lower doses, which could imply a therapeutic window for potential medical applications.

Q & A

Q. What are the established methodologies for synthesizing octahydro-5,5,8,8-tetramethylnaphthalene-2(1H)-one and its derivatives?

The synthesis of tetramethylnaphthalene (TMN) derivatives typically involves multi-step reactions, including cyclization, methylation, and ketone formation. For example, intermediates with TMN skeletons can be prepared via acid-catalyzed cyclization of prenylated precursors, followed by regioselective methylation. Critical steps often require optimizing reaction conditions (e.g., solvent polarity, temperature) to control stereochemistry and yield. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity. Similar approaches were validated in studies on TMN-based TGR5 ligands .

Q. How can spectroscopic techniques resolve stereochemical uncertainties in octahydro-tetramethylnaphthalenone derivatives?

Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography are gold standards for determining stereochemistry. For example, NOE correlations between axial methyl groups (e.g., 5,5,8,8-tetramethyl substituents) can confirm chair or boat conformations in decalin systems. Crystallographic data from related TMN compounds (e.g., TGR5 agonists) have been used to validate spatial arrangements of substituents .

Advanced Research Questions

Q. What experimental strategies are effective in designing selective TGR5 agonists using the TMN scaffold?

Structure-activity relationship (SAR) studies on TMN derivatives highlight the importance of substituent positioning. For instance, introducing a 2-chlorophenyl carboxamide group at the C2 position (as in compound 4b) enhanced TGR5 agonism (IC = 8.4 nM) while minimizing off-target effects on FXR and RAR receptors. Computational docking and in vitro assays (e.g., cAMP activation in HEK293 cells transfected with TGR5) are critical for evaluating selectivity .

Q. How can contradictory hematological data from toxicological studies on naphthalene derivatives be systematically analyzed?

Conflicting results (e.g., hematocrit increases vs. no association in NHANES data) require rigorous meta-analysis. Adjust for covariates like exposure duration, dose, and population demographics. For example, Wang et al. (2019) controlled for polycyclic aromatic hydrocarbon (PAH) exposure levels in coke-oven workers to isolate naphthalene-specific effects on eosinophil/lymphocyte counts. Statistical methods like multivariate regression and sensitivity analysis are recommended .

Q. What in vitro and in vivo models are suitable for assessing the environmental persistence of octahydro-tetramethylnaphthalenone?

Biodegradation studies under aerobic/anaerobic conditions can evaluate half-life in soil/water matrices. Use OECD guidelines for ready biodegradability (e.g., Modified Sturm Test). For bioaccumulation potential, employ log calculations (experimentally validated via octanol-water partitioning) and zebrafish models to assess trophic transfer. Environmental monitoring data from sediment/soil analyses (e.g., GC-MS) provide baseline persistence metrics .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in the purity of synthetic TMN derivatives?

Implement orthogonal purification methods (e.g., column chromatography followed by recrystallization) and validate purity via HPLC-UV/ELSD. For example, studies on TMN-based agonists reported ≥95% purity using C18 reverse-phase columns with acetonitrile/water gradients. Batch consistency can be further ensured through H NMR spectral overlay and melting point reproducibility .

Q. What statistical approaches are recommended for dose-response studies on TMN derivatives in metabolic disorder models?

Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC/IC values. For in vivo dyslipidemia models (e.g., high-fat diet-induced obesity in mice), apply repeated-measures ANOVA to compare triglyceride/cholesterol levels across treatment groups. Adjust for inter-animal variability using mixed-effects models .

Methodological Resources

- Toxicological Data : Refer to systematic reviews from the 2024 Draft Toxicological Profile, which screened 14,468 studies to identify 720 relevant entries on naphthalene derivatives .

- Synthetic Protocols : Adapt methodologies from peer-reviewed TMN ligand studies, emphasizing regioselective methylation and ketone functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.